Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate
Description
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate is a thioester conjugate of coenzyme A (CoA) and linoleic acid, a polyunsaturated fatty acid with two cis double bonds at positions 9 and 12. This compound plays a critical role in lipid metabolism, serving as an activated intermediate in β-oxidation, fatty acid elongation, and eicosanoid biosynthesis . Structurally, it consists of a CoA moiety (C21H36N7O16P3S) linked via a thioester bond to (9Z,12Z)-9,12-octadecadienoate (linoleate; C18H31O2), yielding a molecular formula of C39H67N7O18P3S. Unlike methyl or ethyl esters, the CoA thioester bond confers high-energy reactivity, enabling its participation in acyl transfer reactions critical for cellular energy production and lipid remodeling .
Properties
Molecular Formula |
C39H66N7O17P3S |
|---|---|
Molecular Weight |
1030.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34?,38-/m1/s1 |
InChI Key |
YECLLIMZHNYFCK-JHGVXFQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Linoleic acid is first activated by treatment with oxalyl chloride ($$ \text{(COCl)}_2 $$) in anhydrous dichloromethane at 0–4°C for 2 hours. The resulting linoleoyl chloride is then reacted with CoA in a bicarbonate-buffered tetrahydrofuran (THF) solution (pH 8.5–9.0) at 25°C for 4–6 hours. Key parameters include:
- Molar Ratios : A 2:1 excess of linoleoyl chloride to CoA ensures complete conversion.
- Solvent System : THF enhances solubility of both reactants, while bicarbonate maintains optimal pH for nucleophilic attack by CoA’s thiol group.
- Yield : Typical yields range from 70–75%, with purity >90% as confirmed by thin-layer chromatography (TLC) and UV spectroscopy.
Scalability and Limitations
This method is scalable to gram quantities, making it suitable for industrial applications. However, the use of moisture-sensitive reagents necessitates strict anhydrous conditions, and residual oxalyl chloride must be thoroughly removed to prevent CoA degradation.
Enzymatic Synthesis Using Acyl-CoA Synthetase
Enzymatic synthesis offers a milder alternative to chemical methods, leveraging acyl-CoA synthetase (ACS) to catalyze the ATP-dependent conjugation of linoleic acid and CoA.
Standard Protocol
The reaction mixture typically contains:
- 40 mM potassium phosphate buffer (pH 7.5)
- 1 mM ATP
- 1 mM MgCl₂
- 0.2 mM linoleic acid
- 1 mM CoA
- 0.0025 U/mL acyl-CoA synthetase.
Incubation at 37°C for 1 hour results in >95% conversion, as validated by silica gel chromatography and mass spectrometry.
Advantages Over Chemical Methods
- Specificity : ACS selectively activates linoleic acid without side reactions.
- Mild Conditions : Performed in aqueous buffers at neutral pH, avoiding harsh reagents.
- Isotopic Labeling : Compatible with $$^{14}\text{C}$$- or $$^{13}\text{C}$$-labeled linoleic acid for tracer studies.
Isotopic Labeling Strategies
Isotopically labeled linoleoyl-CoA is essential for metabolic flux analysis and nuclear magnetic resonance (NMR) studies. Two primary approaches are employed:
$$^{14}\text{C}$$-Labeling via Chemical Synthesis
[1-$$^{14}\text{C}$$]Linoleic acid is converted to its acyl chloride using oxalyl chloride, then condensed with CoA as described in Section 1.1. Specific activities up to 120,000 dpm/nmol are achievable, with radiochemical purity >98%.
$$^{13}\text{C}$$-Labeling via Copper-Catalyzed Coupling
Trans-bromo intermediates of linoleic acid are synthesized using copper catalysts, followed by nitrile hydrolysis to yield [1-$$^{13}\text{C}$$]-linoleic acid. Subsequent enzymatic conversion to CoA esters achieves >97% isomeric purity.
Purification and Analytical Techniques
Chromatographic Purification
Crude linoleoyl-CoA is purified using:
- Silica Gel Chromatography : Elution with hexane/diethyl ether/acetic acid (3:7:0.1, v/v) removes unreacted linoleic acid.
- Q-Sepharose Anion Exchange : Binds CoA derivatives via phosphate groups; elution with 0.5–1.0 M NaCl gradients.
- Affinity Chromatography : Monolysocardiolipin-adriamycin-agarose selectively binds linoleoyl-CoA, enabling >95% purity.
LC-MS/MS Quantification
Modern protocols employ reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Key parameters include:
| Column | Mobile Phase B Gradient | Ionization Mode | LOD (pmol) | LOQ (pmol) | |
|---|---|---|---|---|---|
| Acquity BEH C18 | 5–100% acetonitrile | Positive/Negative | 0.05 | 0.15 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost | Application |
|---|---|---|---|---|---|
| Chemical | 70–75 | >90 | High | Low | Industrial production |
| Enzymatic | >95 | >98 | Moderate | High | Isotopic labeling |
| Affinity Purif. | N/A | >95 | Low | Very High | Structural studies |
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate undergoes various biochemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated fatty acyl-CoA derivatives.
Substitution: The thioester bond can be hydrolyzed or substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are used.
Substitution: Nucleophiles like water, alcohols, and amines can react with the thioester bond.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acyl-CoA derivatives.
Substitution: Hydrolyzed products like free fatty acids and coenzyme A.
Scientific Research Applications
Metabolic Pathways and Fatty Acid Degradation
Coenzyme A derivatives are crucial for the degradation of fatty acids through β-oxidation. The degradation pathway for S-(9Z,12Z)-9,12-octadecadienoate involves several enzymatic steps that facilitate the conversion of fatty acids into energy substrates. Research indicates that this compound can undergo β-oxidation to yield various acyl-CoA intermediates, which are essential for energy production in cells .
Table 1: Key Enzymes Involved in the Degradation Pathway
| Enzyme | Function |
|---|---|
| ECI1 (Δ3-Δ2-enoyl-CoA isomerase) | Converts trans-2-enoyl-CoA to cis-3-enoyl-CoA |
| DCI1 (Δ3,5-Δ2,4-dienoyl-CoA isomerase) | Catalyzes isomerization of dienoyl-CoA derivatives |
| FOX2 (Multifunctional enzyme) | Participates in multiple steps of β-oxidation |
The presence of these enzymes enables the efficient breakdown of S-(9Z,12Z)-9,12-octadecadienoate into smaller acyl-CoA molecules that can enter the citric acid cycle for ATP production .
Nutraceutical and Dietary Applications
S-(9Z,12Z)-9,12-octadecadienoate has been studied for its potential nutraceutical benefits. It is associated with various health-promoting properties such as anti-inflammatory effects and modulation of lipid profiles. For instance, studies have shown that this compound can positively influence cholesterol metabolism by increasing HDL cholesterol levels and enhancing lipoprotein receptor activity in the liver .
Table 2: Health Benefits Associated with S-(9Z,12Z)-9,12-octadecadienoate
| Benefit | Mechanism |
|---|---|
| Anti-inflammatory | Modulates immune responses and reduces pro-inflammatory cytokines |
| Lipid profile improvement | Enhances HDL cholesterol levels and reduces LDL cholesterol |
| Antioxidant properties | Scavenges free radicals and reduces oxidative stress |
These effects make it a candidate for dietary supplements aimed at improving cardiovascular health and metabolic syndrome management.
Biotechnological Applications
In biotechnology, S-(9Z,12Z)-9,12-octadecadienoate serves as a substrate for microbial fermentation processes. It can be utilized by specific microorganisms to produce valuable bioproducts such as biofuels and bioplastics. Research has demonstrated that engineered strains of yeast can effectively utilize this fatty acid derivative to synthesize polyhydroxyalkanoates (PHAs), which are biodegradable plastics .
Case Studies and Experimental Findings
Several studies have explored the applications of S-(9Z,12Z)-9,12-octadecadienoate in various contexts:
- A study demonstrated that supplementation with conjugated linoleic acid (including its CoA derivative) improved metabolic parameters in hamsters fed a high-cholesterol diet. The results indicated enhanced HDL levels and reduced atherogenic risk markers compared to control groups .
- Another investigation focused on the enzymatic pathways involved in the degradation of S-(9Z,12Z)-9,12-octadecadienoate using yeast mutants. The findings highlighted the importance of specific isomerases in facilitating the breakdown process and indicated potential engineering targets for improved bioconversion efficiency .
Mechanism of Action
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl-CoA, which enters the citric acid cycle to produce energy. The compound also acts as a substrate for the synthesis of complex lipids, influencing cellular membrane composition and signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Reactivity : CoA-thioesters are metabolically active, whereas methyl/ethyl esters are stable storage forms or signaling molecules .
- Bioactivity : LysoPC[18:2(9Z,12Z)] is implicated in inflammatory pathways (e.g., AECOPD and cardiovascular disease ), while ethyl esters may enhance zinc uptake .
- Localization : CoA derivatives are intracellular, while lysoPCs and free fatty acids circulate in plasma or extracellular fluids .
Metabolic and Functional Divergence
Role in Lipid Metabolism
- CoA-S-(9Z,12Z)-octadecadienoate: Directly participates in mitochondrial β-oxidation, transferring linoleate to carnitine for transport into mitochondria .
- Methyl/Ethyl Esters: Serve as inert storage forms in plants; methyl linoleate is a biomarker in Typhonium flagelliforme mutants with anticancer properties .
- LysoPC[18:2(9Z,12Z)] : Generated via phospholipase A2 activity; regulates macrophage activation and lipid peroxidation in chronic diseases .
Pharmacological and Industrial Relevance
- Free Linoleic Acid: Modulates lipid rafts and membrane fluidity; deficiency linked to dermatitis and metabolic disorders .
Biological Activity
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate, commonly referred to as (9Z,12Z)-octadecadienoyl-CoA, is a derivative of coenzyme A linked to linoleic acid. This compound plays a critical role in various biochemical pathways, particularly in lipid metabolism and energy production. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C39H66N7O17P3S
- Molecular Weight : 1029.97 g/mol
- Lipid Number : C18:2 CoA
The structure includes a long hydrocarbon chain with two double bonds at the 9th and 12th carbon positions, characteristic of its classification as an octadecadienoic acid.
Role in Metabolism
(9Z,12Z)-octadecadienoyl-CoA is primarily involved in the metabolism of fatty acids. It is synthesized through the condensation of coenzyme A with linoleic acid, catalyzed by acyl-CoA synthetases. The reaction can be summarized as follows:
This compound acts as a substrate for various enzymes, including acyl-CoA thioesterases, which hydrolyze it into free fatty acids and coenzyme A. This process is crucial for the entry of fatty acids into metabolic pathways such as β-oxidation and lipid biosynthesis.
Fatty Acid Metabolism
(9Z,12Z)-octadecadienoyl-CoA plays a significant role in fatty acid metabolism by:
- Energy Production : It participates in the β-oxidation pathway, where fatty acids are broken down to generate ATP.
- Biosynthesis of Lipids : It serves as a precursor for synthesizing various lipids essential for cellular structure and function.
Interaction with Enzymes
The compound interacts with several enzymes that modulate metabolic pathways:
- Thioesterases : These enzymes facilitate the conversion of (9Z,12Z)-octadecadienoyl-CoA into free fatty acids.
- Synthases : Involved in the synthesis of complex lipids from acyl-CoA derivatives.
Case Studies and Experimental Data
- Metabolomic Studies : Research has shown that (9Z,12Z)-octadecadienoyl-CoA levels can influence metabolic profiles in various conditions. For instance:
- Impact on Gut Microbiota : High-fat diets have been shown to alter gut microbiota composition and functionality, which can indirectly affect the metabolism of compounds like (9Z,12Z)-octadecadienoyl-CoA .
- Gene Expression Modulation : Fatty acids and their derivatives can regulate gene expression related to inflammation and lipid metabolism through activation of transcription factors like PPARs (Peroxisome Proliferator-Activated Receptors) .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Linoleoyl-CoA | Similar octadecadienoate structure | Directly derived from linoleic acid |
| Palmitoyl-CoA | Saturated fatty acid derivative | Contains a saturated hydrocarbon chain |
| Stearoyl-CoA | Saturated fatty acid with a longer carbon chain | Higher degree of saturation compared to octadecadienoate |
| Oleoyl-CoA | Monounsaturated fatty acid derivative | Contains one double bond |
The unique configuration of double bonds in (9Z,12Z)-octadecadienoyl-CoA influences its biochemical properties and interactions within metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
